![molecular formula C14H12F3N3OS2 B3122621 Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate CAS No. 303150-36-9](/img/structure/B3122621.png)
Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate and its derivatives are often synthesized as part of research into novel chemical compounds with potential applications in various fields. For instance, Nakagome et al. (1966) prepared N1-(2-methyl-3-oxo-2, 3-dihydro-4(or 5)-pyridazinyl) sulfanilamides, starting from chloromaleic anhydride, which exhibited marked activities in vitro (Nakagome, Misaki, & Komatsu, 1966).
In a study by Shtaitz et al. (2020), methyl 6-(6-aryl-1,2,4-triazin-3-yl)pyridine-2-carboxylates were synthesized, demonstrating the compound's potential in creating complex heterocyclic structures, a key area in medicinal chemistry (Shtaitz et al., 2020).
Antimicrobial Activity
- Some derivatives of methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate have been evaluated for their antimicrobial properties. For example, Sarvaiya et al. (2019) synthesized compounds that showed significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Herbicidal Activities
- Research has also been conducted on the herbicidal properties of related compounds. Xu et al. (2012) found that certain derivatives exhibited excellent herbicidal activities, highlighting the compound's potential in agricultural applications (Xu et al., 2012).
Analeptic Activities
- In the area of pharmacology, derivatives of the compound have shown analeptic activities. Staehelin, Eichenberger, & Druey (1956) described derivatives that demonstrated interesting analeptic activities, indicating possible therapeutic applications (Staehelin, Eichenberger, & Druey, 1956).
Antioxidant and Anticorrosive Applications
- Hassan et al. (2010) synthesized new pyrimidine derivatives, using thiopyrimidine derivative as a key intermediate, which were evaluated as antioxidant and corrosion inhibitors for gasoline lube oils, highlighting the compound's industrial applications (Hassan, Amer, Moawad, & Shaker, 2010).
Mechanism of Action
While specific studies on this compound are limited, we can infer its potential mechanisms based on related structures. It likely interacts with biological targets involved in neuroprotection and anti-inflammatory pathways. Computational docking studies suggest favorable interactions with ATF4 and NF-kB proteins .
properties
IUPAC Name |
methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS2/c1-22-10-7-11(21)20(19-12(10)13(18)23-2)9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJTVOMEQALVRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=O)N(N=C1C(=N)SC)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.